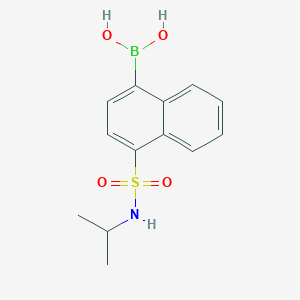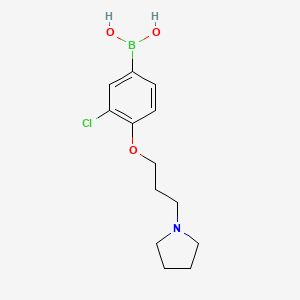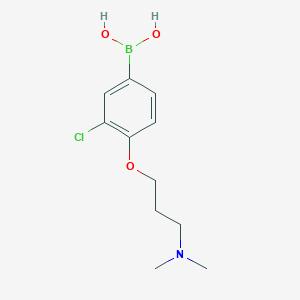
(3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid
Descripción general
Descripción
Synthesis Analysis
Pinacol boronic esters, which include compounds like DMACPB, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Molecular Structure Analysis
The molecular structure of DMACPB can be represented by the linear formula: C11H19BCLNO3 .Chemical Reactions Analysis
Organoboron compounds like DMACPB are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Aplicaciones Científicas De Investigación
Electropolymerization and Material Sciences
A study by Bıyıklıoğlu and Alp (2017) focused on the synthesis and electropolymerization of silicon naphthalocyanines (SiNcs) bearing electropolymerizable units similar to (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic acid. These SiNcs demonstrated non-aggregated behavior in various solvents and underwent oxidative electropolymerization, highlighting their potential in creating advanced materials and coatings Bıyıklıoğlu & Alp, 2017.
Bioanalytical Applications
Zagade et al. (2020) explored the bioanalytical applications of a boronic acid-based molecule, focusing on its anticancer activity. Their research included a comprehensive analysis of its pharmacokinetics and metabolite profiling, which is crucial for drug development processes. This study underscores the importance of boronic acid derivatives in medicinal chemistry and drug design Zagade et al., 2020.
Fluorescent Sensors for Biological Applications
Elfeky (2011) developed a novel boronic acid-based fluorescent sensor that could detect sugars and nucleosides, essential for diagnosing and treating diseases. The sensor's selectivity and response to pH changes make it a valuable tool for clinical applications, illustrating the compound's utility in creating sensitive diagnostic tools Elfeky, 2011.
Optical and Electronic Properties
Research by Shi et al. (2012) on boron dipyrromethene (BODIPY) derivatives, involving groups analogous to this compound, revealed insights into their nonlinear optical properties. These findings have implications for developing new materials for photonic and electronic applications, demonstrating the compound's relevance in materials science Shi et al., 2012.
Mecanismo De Acción
The mechanism of action of DMACPB in chemical reactions involves the use of the boron moiety, which can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Safety and Hazards
The safety data sheet for phenylboronic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .
Direcciones Futuras
The future directions for the study and use of DMACPB and similar compounds involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . There is also a need to explore the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters .
Propiedades
IUPAC Name |
[3-chloro-4-[3-(dimethylamino)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BClNO3/c1-14(2)6-3-7-17-11-5-4-9(12(15)16)8-10(11)13/h4-5,8,15-16H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYZSSZIZVPAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



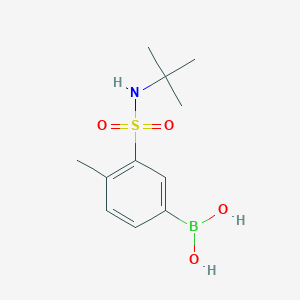
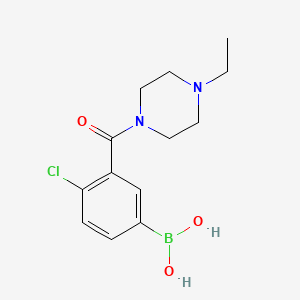
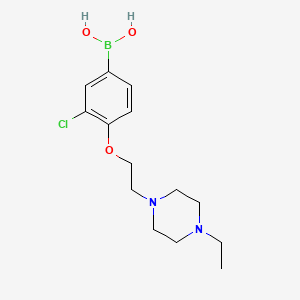

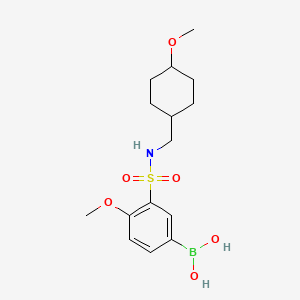

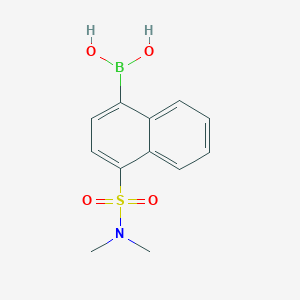
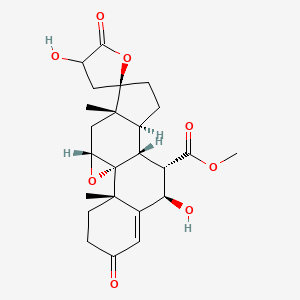
![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)
